2-bromo-N-(4-methylpyridin-3-yl)benzamide
Description
2-Bromo-N-(4-methylpyridin-3-yl)benzamide is a brominated benzamide derivative featuring a 4-methylpyridin-3-yl substituent on the amide nitrogen. The bromine atom at the ortho position of the benzoyl group and the methyl-substituted pyridine moiety likely influence its electronic, steric, and intermolecular interaction profiles.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-15-8-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,16,17) |
InChI Key |
SCSFACVMYHLFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methylpyridin-3-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 2-bromo-N-(4-methylpyridin-3-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylpyridin-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, )
- Structural Differences : The pyridine ring is substituted at the 6-position (vs. 4-methylpyridin-3-yl in the target compound), and the benzamide bears an additional fluorine at the meta position.
- Synthesis : Prepared via general procedure D with 81% yield.
- Spectroscopic Data : $ ^1H $ NMR shows distinct aromatic proton splitting (δ 7.57–7.74 ppm), and GC-MS confirms molecular ion peak at m/z 310 (M$^+$).
MS-0022 ()
- Structure : 2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.
- Bioactivity: Inhibits Hedgehog (Hh) signaling via Smoothened (SMO) antagonism (IC$_{50}$ in low nM range). Reduces tumor growth in SUIT-2 xenografts.
- Key Difference : The imidazopyridine moiety replaces the pyridine ring, enhancing receptor binding affinity.
Halogen and Heterocyclic Modifications
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j, )
- Structure : Chromen-2-yl group replaces pyridine.
- Spectroscopy : $ ^1H $ NMR δ 11.93 (s, amide NH), aromatic protons at δ 7.44–8.07 ppm. $ ^{13}C $ NMR confirms carbonyl (δ 166.7 ppm) and chromenyl carbons.
2-Chloro-N-(pyrazol-4-yl)benzamide ()
- Structure : Chlorine replaces bromine; pyrazolyl substituent instead of pyridine.
- DFT Analysis : Electrostatic interactions stabilize the molecule, with hydrogen bonding critical for crystal packing.
- Implications : Chlorine’s smaller size may reduce steric hindrance but lower lipophilicity compared to bromine.
Enantioselective Suzuki-Miyaura Coupling ()
- Example : 2-Bromo-N-(tert-butyl)benzamide achieves 87% enantiomeric excess (ee) in asymmetric coupling.
- Comparison : The 4-methylpyridin-3-yl group in the target compound may similarly influence steric and electronic profiles during synthesis, though direct data are lacking.
Glucokinase Activators ()
- Key Interaction : Benzamide carbonyl forms H-bonds with Arg63 in glucokinase (distance ~3.1–3.4 Å).
- Relevance : The target compound’s bromine and pyridine substituents could modulate similar interactions in kinase targets.
Anticancer Agents ()
- Mechanism : Benzamide derivatives inhibit human dihydrofolate reductase (hDHFR), critical in nucleotide synthesis.
- Structural Insight: Bulkier substituents (e.g., thienopyrazolyl in ) may enhance binding but reduce solubility.
Data Tables
Table 1: Comparative Analysis of Key Analogs
Biological Activity
2-bromo-N-(4-methylpyridin-3-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular structure features a bromine atom at the 2-position of a benzamide, with a 4-methylpyridine moiety linked via an amide bond. This unique configuration suggests various interactions with biological targets, making it a candidate for drug development.
- Molecular Formula : C13H12BrN2O
- Molecular Weight : 292.15 g/mol
- Structure : The compound's structure enhances its reactivity and biological properties, particularly through the presence of bromine and pyridine groups, which facilitate interactions like hydrogen bonding and π-π stacking with various biomolecules.
The biological activity of 2-bromo-N-(4-methylpyridin-3-yl)benzamide is primarily linked to its ability to bind to specific enzymes or receptors, influencing various biological pathways. This compound has shown promise as a building block in synthesizing pharmaceutical agents with:
- Anti-inflammatory properties
- Anticancer activities
Research indicates that the compound may modulate pathways associated with inflammation and tumorigenesis, making it a valuable candidate for further exploration in drug development.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have indicated that derivatives of compounds similar to 2-bromo-N-(4-methylpyridin-3-yl)benzamide exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : A related study highlighted the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structural features demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the S phase, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research into related pyridine derivatives has shown neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. These studies suggest that modifications to the structure can enhance blood-brain barrier permeability and reduce toxicity compared to existing treatments like nilotinib .
Comparative Biological Activity
The following table summarizes the biological activities of 2-bromo-N-(4-methylpyridin-3-yl)benzamide compared to similar compounds:
Note : TBD = To Be Determined.
Synthesis
The synthesis of 2-bromo-N-(4-methylpyridin-3-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methyl-3-aminopyridine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by purification methods such as recrystallization or column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
